molecular formula C13H16N2O4 B7739550 ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate

ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate

Cat. No.: B7739550
M. Wt: 264.28 g/mol
InChI Key: QFPQZHRQSGCZSG-NTCAYCPXSA-N
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Description

Ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate typically involves the condensation reaction between ethyl acetoacetate and 2-methoxyphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may influence its biological activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-[(phenyl)hydrazinylidene]-3-oxobutanoate
  • Ethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxobutanoate
  • Ethyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-3-oxobutanoate

Uniqueness

Ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-4-19-13(17)12(9(2)16)15-14-10-7-5-6-8-11(10)18-3/h5-8,14H,4H2,1-3H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPQZHRQSGCZSG-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1OC)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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